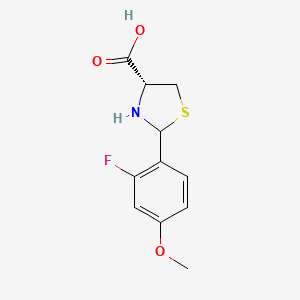

(4R)-2-(2-fluoro-4-methoxyphenyl)thiazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R)-2-(2-fluoro-4-methoxyphenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : The condensation reaction of ortho-vanillin and L-cysteine leads to the formation of a racemic mixture involving a thiazolidine derivative, highlighting a method for synthesizing thiazolidine compounds. This racemic mixture was characterized using NMR, ESI-MS, and X-ray diffraction techniques (Muche, Müller, & Hołyńska, 2018).

- Crystal Structure and Computational Studies : The crystal structure of thiazolidine derivatives was determined, providing insights into their stereoselectivity in synthesis. Computational studies, including density functional theory (DFT), were utilized to predict the electronic structure and reactivity parameters of these compounds (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Biological Activities

- Anticancer Activity : Tetra-substituted metallophthalocyanines derived from thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity on different cancer cell lines. Molecular docking studies were conducted to investigate the interaction between these compounds and cancer targets, showing potential anticancer properties (Bilgiçli et al., 2021).

- Supramolecular Aggregation : The supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives was explored. The study aimed at understanding the impact of hydrogen bonding and solvent molecules in crystal lattice formation, which could be beneficial for applications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).

Antimicrobial and Antifungal Activities

- Antimicrobial Studies : A variety of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their antimicrobial properties against different bacterial and fungal strains. These studies provide a basis for the development of new antimicrobial agents utilizing thiazolidine frameworks (Deep et al., 2014).

特性

IUPAC Name |

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c1-16-6-2-3-7(8(12)4-6)10-13-9(5-17-10)11(14)15/h2-4,9-10,13H,5H2,1H3,(H,14,15)/t9-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGAOBPCHVBSNG-RGURZIINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2NC(CS2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2N[C@@H](CS2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-(2-fluoro-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide](/img/structure/B2647471.png)

![(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2647478.png)

![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)

![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)

![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)